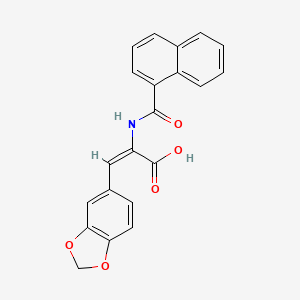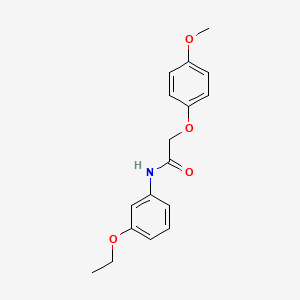
3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylic acid
説明
3-(1,3-benzodioxol-5-yl)-2-(1-naphthoylamino)acrylic acid, commonly known as NBOMe, is a synthetic hallucinogen that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. NBOMe is known to produce powerful psychedelic effects similar to those of LSD, but with a shorter duration and a higher potency.
作用機序
NBOMe acts as a partial agonist at the 5-HT2A receptor, which is a subtype of serotonin receptor. It binds to the receptor and activates it, leading to an increase in the levels of neurotransmitters such as dopamine and serotonin in the brain. This results in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
NBOMe is known to produce a wide range of biochemical and physiological effects, including altered perception of time, space, and self, changes in mood and emotion, and alterations in thought processes and cognitive functions. It can also cause physical effects such as dilated pupils, increased heart rate, and elevated blood pressure.
実験室実験の利点と制限
One of the main advantages of using NBOMe in lab experiments is its high potency, which allows for the use of smaller doses and reduces the amount of material required for experiments. However, one of the limitations of using NBOMe is its potential for toxicity, which can lead to adverse effects on the brain and other organs.
将来の方向性
There are several future directions for research on NBOMe, including the development of new analogs with improved pharmacological properties and the study of its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to better understand the long-term effects of NBOMe on the brain and the potential risks associated with its use.
科学的研究の応用
NBOMe has been widely used in scientific research to study the mechanism of action of hallucinogens and their effects on the brain. It has been used to study the role of serotonin receptors in the brain and their involvement in the regulation of mood, cognition, and perception.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-(naphthalene-1-carbonylamino)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5/c23-20(16-7-3-5-14-4-1-2-6-15(14)16)22-17(21(24)25)10-13-8-9-18-19(11-13)27-12-26-18/h1-11H,12H2,(H,22,23)(H,24,25)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMFGSHYSMQQJX-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)O)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)O)/NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-(naphthalene-1-carbonylamino)prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine hydrochloride](/img/structure/B4676544.png)
![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4676549.png)
![2-[(4-chlorophenyl)imino]-5-[(5-iodo-2-furyl)methylene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B4676566.png)
![4-(2,4-dichlorophenyl)-2-[(4-isobutoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B4676572.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B4676580.png)
![4-{[(4-methylphenyl)thio]methyl}-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4676586.png)
![1-(4-methoxybenzyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4676591.png)

![2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4676595.png)
![3-(2-nitrophenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4676603.png)

![3-{2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-cycloheptylacrylamide](/img/structure/B4676621.png)
![3-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}isoxazole-5-carboxamide](/img/structure/B4676633.png)
![4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B4676635.png)